

Structural Analysis of diABZI Bound to STING Protein: A Technical Guide

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Compound of Interest

Compound Name: *diABZI STING agonist-1 trihydrochloride*
Cat. No.: *B1384675*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the structural and functional interactions between the synthetic non-cyclic dinucleotide STING (Stimulator of Interferon Genes) agonist, diABZI, and the STING protein. This document outlines the key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows to support further research and development in STING-targeted therapeutics.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the binding and activity of diABZI and its analogs on the STING protein.

Table 1: Binding Affinity and Potency of diABZI and Analogs

Compound	Target Species	Assay Type	Value	Reference
diABZI	Human	EC50 (IFN- β in PBMCs)	130 nM	[1]
diABZI	Mouse	EC50 (IFN- β)	186 nM	[1]
diABZI-amine	Human	Kd (ITC)	~70 nM	[2]
diABZI-amine	Human	EC50 (IRF Reporter)	0.144 \pm 0.149 nM	[2]
diABZI-V/C-DBCO	Human	EC50 (IRF Reporter)	1.47 \pm 1.99 nM	[2]
diABZI-V/C-DBCO	Mouse	EC50 (IFN- β ELISA)	7.7 \pm 0.05 μ M	[2]

Table 2: Structural Details of diABZI-STING Complex (PDB: 8STH)

Parameter	Value	Reference
Resolution	1.97 Å	[3]
R-Value Free	0.247	[3]
R-Value Work	0.204	[3]
Key Interacting Residues		
Hydrogen Bonds	S162, S241, T263	[4]
Aromatic/Hydrophobic Interactions	Y163, Y167, Y240	[4]

Structural Insights into the diABZI-STING Complex

The crystal structure of diABZI in complex with the C-terminal domain (CTD) of human STING (PDB ID: 8STH) reveals a unique binding mode compared to the natural ligand cGAMP.[3]

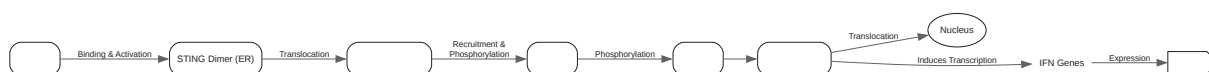
Unlike cGAMP, which induces a "closed" conformation of the STING dimer, diABZI binding stabilizes an "open" conformation.[5]

The diABZI molecule, a symmetric dimer of two amidobenzimidazole (ABZI) moieties, sits in the cGAMP binding pocket. The interaction is stabilized by a series of hydrogen bonds and hydrophobic interactions. Key residues involved in hydrogen bonding include Ser162, Ser241, and Thr263.[4] The aromatic rings of diABZI are involved in pi-stacking and other hydrophobic interactions with Tyr163, Tyr167, and Tyr240.[4] This network of interactions confers the high affinity and specificity of diABZI for the STING protein.

Signaling Pathway and Experimental Workflows

STING Signaling Pathway Activated by diABZI

The binding of diABZI to STING initiates a downstream signaling cascade, leading to the production of type I interferons and other pro-inflammatory cytokines.

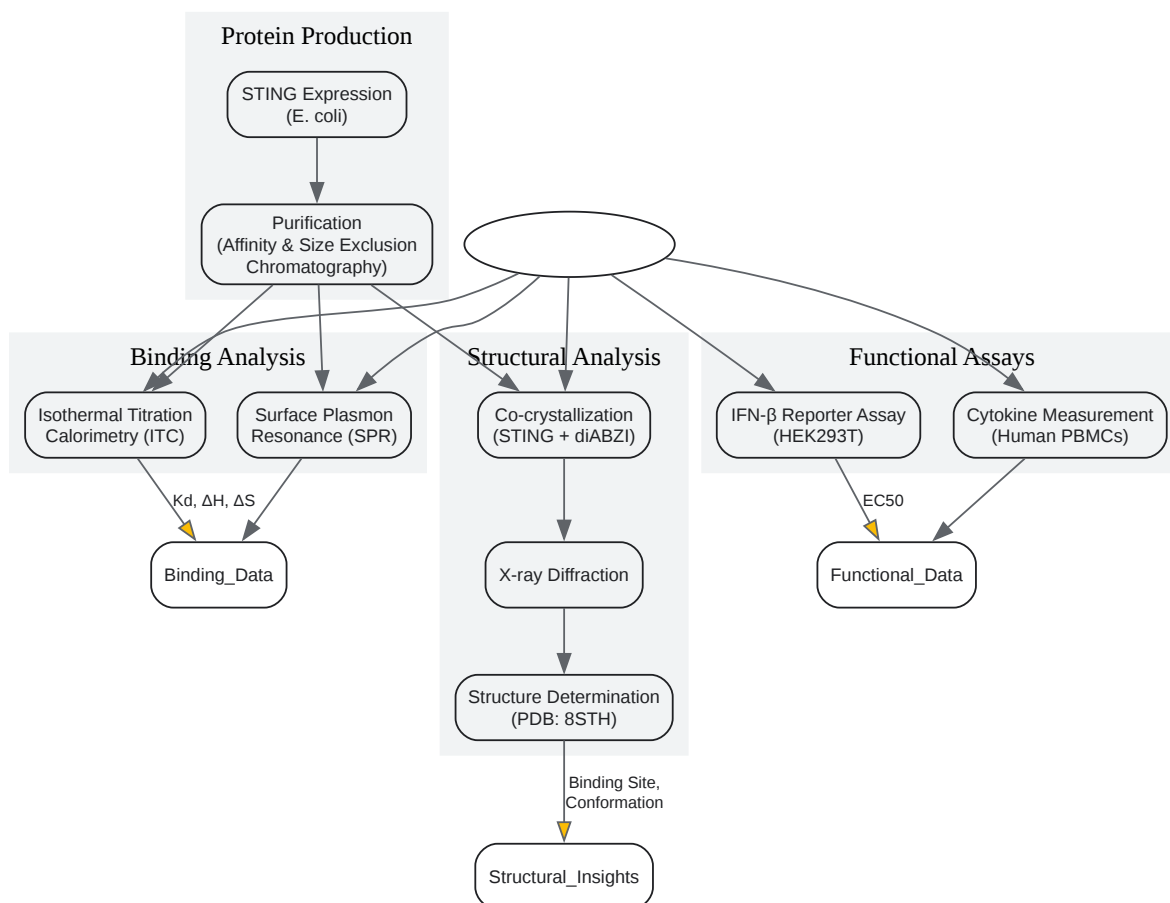


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STING signaling pathway initiated by diABZI.

Experimental Workflow for Structural and Functional Analysis

The following diagram illustrates a typical workflow for the structural and functional characterization of the diABZI-STING interaction.



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Workflow for diABZI-STING analysis.

Detailed Experimental Protocols

Human STING C-Terminal Domain (CTD) Expression and Purification

This protocol is adapted from methodologies used for structural studies of STING.

- Expression:
 - The cDNA encoding the human STING CTD (residues 139-379) is cloned into a bacterial expression vector, such as pET-SUMO, which includes an N-terminal His6-SUMO tag for purification.
 - The plasmid is transformed into E. coli BL21(DE3) cells.
 - Cells are grown in LB medium at 37°C to an OD600 of 0.6-0.8.
 - Protein expression is induced with 0.5 mM IPTG, and the culture is incubated overnight at 18°C.
 - Cells are harvested by centrifugation.
- Purification:
 - The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF) and lysed by sonication.
 - The lysate is clarified by centrifugation.
 - The supernatant containing the His-tagged STING CTD is loaded onto a Ni-NTA affinity column.
 - The column is washed with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
 - The protein is eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).
 - The His6-SUMO tag is cleaved by incubation with a SUMO protease (e.g., ULP1) during overnight dialysis against a low-imidazole buffer.
 - The cleaved tag and protease are removed by passing the protein solution over a second Ni-NTA column.

- The flow-through containing the untagged STING CTD is collected and further purified by size-exclusion chromatography (e.g., using a Superdex 200 column) equilibrated with a final buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
- Fractions containing pure, monomeric STING CTD are pooled and concentrated.

Isothermal Titration Calorimetry (ITC)

ITC is employed to determine the binding affinity (K_d), enthalpy (ΔH), and stoichiometry (n) of the diABZI-STING interaction.

- Sample Preparation:
 - Purified STING CTD is dialyzed extensively against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
 - diABZI is dissolved in the same dialysis buffer to ensure no buffer mismatch. A small amount of DMSO may be used for initial solubilization, with the final concentration matched in both protein and ligand solutions.
 - Typical concentrations are 10-20 μM STING CTD in the sample cell and 100-200 μM diABZI in the syringe.
- ITC Experiment:
 - The experiment is performed on an ITC instrument (e.g., MicroCal PEAQ-ITC) at 25°C.
 - An initial injection of 0.4 μL is made to remove any air from the syringe tip, and this data point is typically discarded.
 - A series of 19-20 injections of 2 μL of diABZI solution are titrated into the STING CTD solution at 150-second intervals.
 - The heat change upon each injection is measured.
- Data Analysis:
 - The integrated heat data are plotted against the molar ratio of diABZI to STING.

- The resulting binding isotherm is fitted to a one-site binding model to determine the K_d , ΔH , and n .

Co-crystallization and X-ray Diffraction

This protocol outlines the general steps for obtaining the crystal structure of the diABZI-STING complex.

- Complex Formation:
 - Purified STING CTD is concentrated to approximately 10 mg/mL.
 - diABZI is added to the protein solution at a 2- to 5-fold molar excess.
 - The mixture is incubated on ice for at least 1 hour to allow complex formation.
- Crystallization:
 - The STING-diABZI complex is subjected to crystallization screening using the sitting-drop vapor diffusion method at 20°C.
 - Crystallization drops are set up by mixing equal volumes of the protein-ligand complex and the reservoir solution.
 - Crystals are typically grown in conditions containing polyethylene glycol (PEG) as a precipitant.
- Data Collection and Structure Determination:
 - Crystals are cryo-protected and flash-frozen in liquid nitrogen.
 - X-ray diffraction data are collected at a synchrotron source.
 - The structure is solved by molecular replacement using a previously determined STING structure as a search model.
 - The diABZI molecule is built into the electron density map, and the structure is refined.

IFN- β Reporter Assay

This cell-based assay measures the functional activity of diABZI in inducing STING-dependent signaling.

- Cell Culture and Transfection:
 - HEK293T cells are cultured in DMEM supplemented with 10% FBS.
 - Cells are seeded in 96-well plates.
 - Cells are co-transfected with an IFN- β promoter-driven firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization). A plasmid expressing human STING is also co-transfected as HEK293T cells have low endogenous STING expression.
- Compound Treatment:
 - 24 hours post-transfection, cells are treated with a serial dilution of diABZI or vehicle control (e.g., DMSO).
- Luciferase Assay:
 - After 18-24 hours of incubation, cells are lysed.
 - Firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
- Data Analysis:
 - The firefly luciferase signal is normalized to the Renilla luciferase signal.
 - The fold induction of the IFN- β promoter activity is calculated relative to the vehicle-treated cells.
 - The EC50 value is determined by fitting the dose-response curve with a four-parameter logistic equation.

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